8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
CAS No.:
Cat. No.: VC17904033
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4S |
|---|---|
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | 8-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
| Standard InChI | InChI=1S/C11H10N4S/c1-2-4-9(5-3-1)10-6-7-13-15-8-12-14-11(15)16-10/h1-6,8,13H,7H2 |
| Standard InChI Key | FFFNHNMLPNCHMK-UHFFFAOYSA-N |
| Canonical SMILES | C1C=C(SC2=NN=CN2N1)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a triazole ring fused to a thiadiazepine moiety. The triazole component contributes nitrogen-rich aromaticity, while the thiadiazepine introduces sulfur and additional nitrogen atoms, creating a heteroatom-dense system. The phenyl group at position 8 enhances hydrophobicity, potentially improving membrane permeability and target binding.
Molecular Formula and Weight
While the exact molecular formula for 8-phenyl-5,6-dihydro triazolo[3,4-b][1, thiadiazepine is not explicitly reported in accessible literature, analogous compounds such as 3-ethyl-8-phenyl derivatives (C₁₃H₁₄N₄S) provide a reference point . Extrapolating from this, the parent compound likely has a molecular weight near 258–270 g/mol, depending on substituents.
Spectroscopic Features
Key spectroscopic signatures for related compounds include:
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¹H NMR: Singlets corresponding to aromatic protons (δ 7.2–8.5 ppm) and methylene groups in the thiadiazepine ring (δ 3.9–4.6 ppm) .
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¹³C NMR: Signals for sp² carbons (δ 110–150 ppm) and thiadiazepine-associated carbons (δ 25–35 ppm) .
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IR: Stretching vibrations for C═O (1684 cm⁻¹) and C─N (1350–1450 cm⁻¹) .
Synthetic Methodologies
General Approaches to Triazolo-Thiadiazepines
The synthesis of triazolo-thiadiazepines typically involves cyclocondensation reactions. For example, bis-pyrazolyltriazolothiadiazines are synthesized via the reaction of 3-bromoacetylpyrazole with 4-amino-s-triazole-3-thiols under basic conditions . A hypothetical route for the parent compound could involve:
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Formation of the Triazole Precursor: Reacting phenyl hydrazine with cyanogen bromide to generate a 4-amino-triazole intermediate.
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Thiadiazepine Ring Closure: Treating the intermediate with sulfur-containing reagents (e.g., Lawesson’s reagent) in the presence of a diamine to form the seven-membered ring .
Optimization Challenges
Key challenges include regioselectivity in triazole formation and avoiding side reactions during thiadiazepine cyclization. Solvent choice (e.g., ethanol or DMF) and temperature control (reflux conditions) are critical for yield improvement .
Biological Activities and Mechanisms
Enzyme Inhibition
Compound 6a inhibits EGFR and CDK-2 with IC₅₀ values of 19.6 nM and 87.9 nM, respectively . Molecular docking studies suggest that the triazole nitrogen atoms coordinate with catalytic lysine residues, while the phenyl group occupies hydrophobic pockets.
Antimicrobial Properties
Though direct data are lacking, structurally similar thiadiazoles show broad-spectrum antimicrobial activity. For instance, 5-(substituted phenyl)-thiadiazoles inhibit E. coli and S. aureus at MIC values of 8–32 μg/mL. The sulfur atom in the thiadiazepine may disrupt microbial membrane integrity via thiol interactions.
Comparative Analysis with Analogous Compounds
| Compound Class | Core Structure | Key Substituents | Biological Activity | Distinctive Feature |
|---|---|---|---|---|
| Triazolo-Thiadiazepines | Triazole + Thiadiazepine | Phenyl at position 8 | Anticancer, kinase inhibition | Enhanced hydrophobicity |
| Benzimidazole Derivatives | Benzimidazole | Varied aryl groups | Antiparasitic, antiviral | Planar aromatic system |
| Thiadiazoles | Thiadiazole | Sulfur at position 2 | Antimicrobial | Sulfur-mediated redox activity |
The triazolo-thiadiazepine scaffold offers a balance of rigidity and flexibility, enabling dual enzyme inhibition—a feature less common in simpler heterocycles like thiadiazoles .
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